1-Bromo-3-chloro-3-methyl-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-3-methyl-2-butanone is a synthetic organic compound first synthesized in 1955. It is known for its unique structure, which includes both bromine and chlorine atoms attached to a butanone backbone. This compound is utilized in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 1-Bromo-3-chloro-3-methyl-2-butanone typically involves the reaction of 3-chloro-3-methyl-2-butanone with bromine under controlled conditions. The reaction is carried out at low temperatures to prevent the formation of isomers . The industrial production method involves the use of bromine and a suitable solvent, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
1-Bromo-3-chloro-3-methyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Reagents and Conditions: Common reagents include bases, acids, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of substituted butanones.
Scientific Research Applications
1-Bromo-3-chloro-3-methyl-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-3-methyl-2-butanone involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
1-Bromo-3-chloro-3-methyl-2-butanone can be compared with similar compounds such as:
3-Bromo-2-butanone: Similar in structure but lacks the chlorine atom.
3-Chloro-2-butanone: Similar in structure but lacks the bromine atom.
1-Bromo-3-methyl-2-butene: Contains a double bond and lacks the chlorine atom.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both bromine and chlorine atoms.
Properties
IUPAC Name |
1-bromo-3-chloro-3-methylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrClO/c1-5(2,7)4(8)3-6/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUTVTHQFQALDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.